molecular formula C4H14NO4P B118757 Diethylamine phosphate CAS No. 68109-72-8

Diethylamine phosphate

Cat. No.: B118757
CAS No.: 68109-72-8
M. Wt: 171.13 g/mol
InChI Key: ASLNLSYDVOWAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylamine phosphate (Diethylammonium dihydrogen phosphate) is a specialized organic salt with significant value in scientific research and development, primarily in the fields of materials science and corrosion inhibition . Its principal researched application is as an effective vapor phase corrosion inhibitor (VPI) for protecting carbon steel. Studies demonstrate that its vapor forms a thin protective film on metal surfaces, achieving over 90% protection efficiency under highly humid conditions by acting as a cathodic inhibitor . Beyond metallurgy, this compound serves as an important auxiliary material in the research of advanced ferroelectric and piezoelectric materials, which are critical for sensors, actuators, and memory devices . The compound is characterized by its low, optimal vapor pressure, which ensures a sustained inhibitory atmosphere in confined spaces . This combination of properties makes this compound a versatile compound for R&D, facilitating innovation in both industrial protection and functional materials. This product is strictly for laboratory research and further manufacturing use and is not intended for human use.

Properties

IUPAC Name

N-ethylethanamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.H3O4P/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLNLSYDVOWAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68109-72-8, 74710-25-1, 109-89-7 (Parent)
Record name Ethanamine, N-ethyl-, phosphate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68109-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N-ethyl-, phosphate (3:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74710-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylammonium phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068109728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6071089
Record name Ethanamine, N-ethyl-, phosphate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6071089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60159-97-9, 68109-72-8
Record name Ethanamine, N-ethyl-, phosphate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60159-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylamine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060159979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylammonium phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068109728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N-ethyl-, phosphate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanamine, N-ethyl-, phosphate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6071089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylammonium dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.241
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethylamine phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.426
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Process Optimization for Diethylamine Phosphate

Advanced Synthetic Routes to Diethylamine (B46881) Phosphate (B84403)

The synthesis of diethylamine phosphate, a compound of interest in materials science and as a specialty chemical, is primarily achieved through the direct acid-base neutralization of diethylamine with phosphoric acid. While this method is straightforward, advanced synthetic methodologies focus on improving reaction control, efficiency, and environmental sustainability.

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis

The synthesis of this compound is fundamentally an exothermic acid-base neutralization reaction. The reaction between diethylamine, a weak base, and phosphoric acid, a weak acid, proceeds readily to form the diethylammonium (B1227033) phosphate salt.

(CH₃CH₂)₂NH + H₃PO₄ → [(CH₃CH₂)₂NH₂]⁺[H₂PO₄]⁻

From a thermodynamic perspective, the exothermic nature of the reaction indicates a negative enthalpy change (ΔH), which serves as a driving force for the synthesis. While specific thermodynamic data such as Gibbs free energy (ΔG) and entropy (ΔS) for this particular reaction are not extensively documented in publicly available literature, the spontaneous and rapid nature of the acid-base neutralization suggests a favorable and negative Gibbs free energy of formation under standard conditions.

The reaction kinetics are generally fast, with the rate of reaction observed to increase with temperature. However, due to the exothermic nature of the reaction, careful temperature control is crucial, especially on an industrial scale, to prevent overheating which could lead to side reactions or degradation of the product.

Table 1: Summary of Kinetic and Thermodynamic Characteristics for this compound Synthesis

Parameter Description Implication for Synthesis
Reaction Type Acid-Base Neutralization A direct and straightforward synthetic pathway.
Thermodynamics Exothermic (Negative ΔH) Heat is released, requiring temperature control and cooling.
Kinetics Generally fast; rate increases with temperature. The reaction proceeds quickly to completion.
Spontaneity Spontaneous (Implied Negative ΔG) The reaction is favorable under standard conditions.

Catalytic Approaches in this compound Formation

While the direct synthesis of this compound is efficient, catalytic approaches are relevant in the broader context of forming phosphorus-nitrogen bonds and in reactions where this compound itself acts as a catalyst.

Bifunctional Catalysis by this compound: this compound is an ionic compound that can function as a bifunctional catalyst. This catalytic activity arises from the presence of both an acidic component (the diethylammonium cation) and a basic/nucleophilic component (the phosphate anion). The diethylammonium cation can act as a proton source, while the phosphate anion can serve as a base or a nucleophile. This dual functionality allows it to catalyze various organic transformations, such as in the synthesis of heterocyclic compounds like 2-amino-4H-chromenes. In these reactions, the diethylamine component can deprotonate a C-H acid to generate a nucleophile, and the diethylammonium cation can then protonate intermediates in the catalytic cycle.

External Catalysts in Related Syntheses: In reactions for producing phosphorylated compounds where diethylamine is a starting material, external catalysts are often employed. For instance, the Atherton-Todd reaction, which can be used to synthesize phosphoramidates from diethylamine, often utilizes a tertiary amine as a catalyst. Additionally, phase-transfer catalysis has been effectively used for the phosphorylation of various amines, including diethylamine.

Novel Reagents and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. In the context of this compound synthesis and related amine phosphate salts, several green chemistry principles can be applied.

Atom Economy: The direct synthesis of this compound from diethylamine and phosphoric acid is an addition reaction. In principle, all the atoms of the reactants are incorporated into the final product, leading to a high atom economy, a key principle of green chemistry. acs.orglibretexts.orglangholmandcanonbieschools.dumgal.sch.uk

Solvent-Free and Alternative Solvents: To minimize the use of volatile organic solvents, the synthesis can be carried out under solvent-free conditions. This approach not only reduces chemical waste but also simplifies the manufacturing process. When a solvent is necessary, the selection of greener alternatives with favorable environmental, health, and safety profiles is encouraged. whiterose.ac.uk

Catalyst Recyclability: The use of reusable catalysts is a cornerstone of green chemistry. In the synthesis of amine phosphate salts, Brønsted acidic ionic liquids, such as [Et₃NH][HSO₄], have been utilized as efficient and recyclable catalysts. These ionic liquids can also serve as the reaction medium, eliminating the need for traditional solvents.

Table 2: Advantages of a Green Synthetic Protocol Using an Ionic Liquid Catalyst

Feature Benefit
Excellent Yield Maximizes the output of the desired product from the starting materials.
Mild Reaction Conditions Reduces energy consumption and the need for specialized high-pressure or high-temperature equipment.
Solvent-Free Eliminates the use of volatile organic solvents, minimizing chemical waste and environmental impact.
Shorter Reaction Time Increases the efficiency and throughput of the process.
Simple Operational Procedure Simplifies the manufacturing process, making it more accessible and cost-effective.
Catalyst Recyclability The ionic liquid catalyst can be recovered and reused for multiple cycles, reducing waste and costs.

Industrial-Scale Production and Purification Techniques

The transition from laboratory synthesis to the industrial-scale production of this compound necessitates a focus on process optimization to ensure high purity, yield, and economic viability.

Optimization of Reaction Conditions for High-Purity this compound Production

On an industrial scale, this compound is typically produced in large, controlled reactors by combining diethylamine and phosphoric acid. The optimization of this process is critical for achieving a high-purity product. Key parameters that require careful control include temperature, pH, and stoichiometry.

Temperature Control: Due to the exothermic nature of the neutralization reaction, effective heat removal is essential to maintain a stable temperature. This prevents side reactions and the potential degradation of the product.

pH Control: Careful monitoring and adjustment of the pH are necessary to ensure the complete neutralization of the reactants. This drives the reaction to completion and maximizes the yield of the desired salt. In the preparation of this compound from crude wet-process phosphoric acid, adjusting the pH to higher values (e.g., 9.5) can aid in the precipitation of cationic impurities, leading to a purer product. nih.gov

Stoichiometry: Precise control over the molar ratio of diethylamine to phosphoric acid is crucial. An optimized molar ratio ensures the complete conversion of starting materials and minimizes the presence of unreacted reagents as impurities in the final product.

Table 3: Key Parameters for Optimization in Industrial this compound Synthesis

Parameter Optimal Condition/Control Strategy Rationale
Temperature Maintain a stable temperature with an adequate cooling system. To manage the exothermic reaction and prevent product degradation.
pH Controlled adjustment to ensure complete reaction. To maximize yield and purity by driving the acid-base equilibrium towards the product salt.
Molar Ratio Stoichiometric or slightly adjusted ratio of reactants. To ensure complete conversion of starting materials and minimize impurities.
Reaction Time Monitored until the reaction is complete. In related crystallization processes, time is a critical factor for optimal product formation.

Separation and Crystallization Strategies for this compound

Following the synthesis, the primary method for purifying this compound is crystallization. This technique is highly effective for obtaining a high-purity solid product.

The process of crystallization relies on the solubility characteristics of this compound. By carefully selecting a solvent and controlling the temperature or solvent composition, the compound can be induced to form a crystalline solid, leaving impurities behind in the mother liquor. Recrystallization from a suitable solvent, such as ethanol, is a common practice to achieve the desired level of purity.

The crystal structure of this compound has been determined to be triclinic with the P-1 space group. The crystal lattice is composed of diethylammonium cations, [(CH₃CH₂)₂NH₂]⁺, and dihydrogen orthophosphate anions, [H₂PO₄]⁻, which are held together by hydrogen bonding interactions. An understanding of these crystallographic parameters is fundamental to designing and controlling the crystallization process to obtain optimal purity and crystal morphology.

Strategies for crystallization can include:

Cooling Crystallization: This involves dissolving the this compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.

Antisolvent Crystallization: This method involves adding a solvent in which this compound is insoluble (an antisolvent) to a solution of the compound, thereby reducing its solubility and causing it to crystallize.

Evaporative Crystallization: This technique involves slowly evaporating the solvent from a solution of this compound, which increases the concentration of the solute and leads to crystallization.

The choice of solvent and crystallization method can significantly impact the crystal size, shape, and purity of the final product.

Table 4: Crystallographic Data for this compound

Property Value
Crystal System Triclinic
Space Group P-1
Ionic Components Diethylammonium [NH₂(CH₂CH₃)₂]⁺, Dihydrogen orthophosphate [H₂PO₄]⁻

Data sourced from publicly available information.

Impurity Profiling and Mitigation in this compound Synthesis

The synthesis of high-purity this compound is crucial for its application in materials science and as a chemical reagent. The primary method of synthesis involves the acid-base neutralization reaction between diethylamine and phosphoric acid. While straightforward, this process can introduce various impurities that affect the quality and performance of the final product.

Impurity profiling is the identification and quantification of these unwanted components. Impurities in this compound can originate from several sources:

Starting Materials: The purity of the initial diethylamine and phosphoric acid is paramount. Crude or wet-process phosphoric acid (WPA), for instance, can contain significant amounts of cationic impurities.

Side Reactions: Uncontrolled reaction conditions, such as temperature, can lead to the formation of by-products.

Unreacted Starting Materials: Incomplete reactions due to improper stoichiometry can leave residual diethylamine or phosphoric acid in the final product.

Degradation: The exothermic nature of the neutralization reaction can cause degradation of the product if the temperature is not carefully managed.

Mitigation of these impurities involves careful control over the synthesis process. A key strategy for removing metallic cations when using crude phosphoric acid is step-filtration at controlled pH values. Adjusting the pH during the reaction causes many cationic impurities to precipitate as insoluble phosphates or hydroxides, which can then be removed by filtration. Research has shown that preparing this compound at a higher pH (e.g., 9.5) results in a product with higher purity compared to preparations at a lower pH (e.g., 4.5), as more cationic impurities are precipitated.

The following table summarizes common impurities and the strategies for their mitigation:

Impurity CategorySpecific ExamplesSourceMitigation Strategy
Starting Material Impurities Metallic Cations (e.g., Fe³⁺, Al³⁺, Mg²⁺)Crude Wet-Process Phosphoric AcidStep-filtration during neutralization; pH control (precipitation at higher pH).
Unreacted Starting Materials Residual Diethylamine, Residual Phosphoric AcidImproper StoichiometryPrecise control of the molar ratio of reactants.
Side Products / Degradation Unspecified degradation productsExothermic reaction, high temperaturesEffective temperature control and cooling during synthesis.

Derivatization Strategies for this compound

This compound serves as a valuable precursor for the synthesis of various organic derivatives. As an ionic salt, derivatization strategies can target either the diethylammonium cation or the dihydrogen phosphate anion, leading to a diverse range of functionalized molecules. The compound is recognized as being useful in organic synthesis, notably as a phosphitylating agent, which allows for the introduction of a phosphorus-containing moiety into other organic molecules. cymitquimica.comscbt.com

Chemical Modification and Functionalization of this compound

The functionalization of this compound can proceed via two main pathways corresponding to its constituent ions.

Modification of the Diethylammonium Cation: The diethylammonium cation, [(CH₃CH₂)₂NH₂]⁺, is the conjugate acid of diethylamine. nih.gov To functionalize the nitrogen atom, the cation must first be deprotonated to release the free secondary amine, diethylamine. This highly nucleophilic amine can then undergo a variety of chemical modifications, such as:

N-Alkylation: Reaction with alkyl halides to form tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Mannich Reactions: Participation as the amine component in Mannich reactions to form diethylaminomethyl-substituted compounds.

Modification of the Dihydrogen Phosphate Anion: The dihydrogen phosphate anion, [H₂PO₄]⁻, is the reactive component for phosphorylation reactions. It can act as a phosphate donor to functionalize molecules containing hydroxyl groups, such as alcohols or phenols. This leads to the formation of phosphate esters, which are a major class of organophosphorus compounds. wikipedia.org The compound's utility as a phosphitylating agent underscores this reactivity. scbt.com

Synthesis of this compound Derivatives for Specific Applications

The derivatization of this compound or its constituent ions allows for the creation of molecules tailored for specific, high-value applications.

Organophosphorus Compounds: By utilizing the phosphate moiety, this compound can serve as a precursor for a wide array of organophosphorus compounds. wikipedia.orgvulcanchem.com Phosphate esters, for example, are a class of derivatives synthesized by reacting the phosphate anion with alcohols. wikipedia.orgresearchgate.netgoogle.com These esters have extensive applications, including:

Flame Retardants: Used to improve the fire resistance of plastics and other materials. wikipedia.org

Plasticizers: Added to polymers to increase their flexibility. wikipedia.org

Pesticides: A significant number of insecticides are organophosphate esters. wikipedia.org

Corrosion Inhibitors: Diethylamine itself is a precursor to the corrosion inhibitor N,N-diethylaminoethanol. Derivatives based on this structure are actively researched.

The following table provides examples of derivative classes that can be synthesized using the reactivity of this compound's components.

Reactant MoietyReagent ClassDerivative ClassPotential Applications
Diethylamine (from cation)Alkyl HalidesTertiary AminesChemical Intermediates, Catalysts
Diethylamine (from cation)Epoxides (e.g., Ethylene Oxide)Amino Alcohols (e.g., N,N-diethylaminoethanol)Corrosion Inhibitors
Dihydrogen Phosphate (anion)Alcohols/PhenolsPhosphate EstersFlame Retardants, Plasticizers, Pesticides wikipedia.org

Mechanisms of Derivatization Reactions Involving this compound

The mechanisms of derivatization depend on which part of the ionic salt is reacting.

For phosphorylation reactions involving the phosphate anion, the mechanism is typically a nucleophilic substitution at the phosphorus atom. For instance, in the formation of a phosphate ester, the hydroxyl group of an alcohol acts as a nucleophile. It attacks the electrophilic phosphorus atom of the dihydrogen phosphate, leading to the formation of a new P-O bond and the elimination of a water molecule. This process may be facilitated by activating agents that make the phosphorus a better electrophile or the alcohol a better nucleophile.

For reactions involving the diethylammonium cation , an initial acid-base reaction is required. A base is used to deprotonate the diethylammonium ion, yielding free diethylamine.

(CH₃CH₂)₂NH₂⁺ + B⁻ ⇌ (CH₃CH₂)₂NH + HB

Once the neutral, nucleophilic diethylamine is formed, it can participate in standard amine reactions. For example, in an N-alkylation reaction with an alkyl halide (R-X), the nitrogen's lone pair of electrons attacks the electrophilic carbon of the alkyl group in a typical Sₙ2 mechanism. This results in the formation of a trialkylammonium salt, which is subsequently deprotonated to yield the tertiary amine derivative.

Advanced Reaction Mechanisms and Catalysis Involving Diethylamine Phosphate

Role of Diethylamine (B46881) Phosphate (B84403) as a Catalytic Species

Diethylamine phosphate, an ionic compound, possesses the capacity to act as a bifunctional catalyst. Its catalytic activity stems from the basic nature of the diethylamine component and the acidic and nucleophilic properties of the phosphate component. The diethylammonium (B1227033) cation can serve as a proton source, while the phosphate anion can act as a base or a nucleophile, making it a versatile species in various chemical transformations.

Organocatalysis Mediated by this compound

Diethylamine itself has been identified as an effective and inexpensive organocatalyst for various organic transformations. researchgate.net Its utility is prominent in reactions that proceed via base catalysis, such as Knoevenagel condensations, aldol (B89426) condensations, and Michael additions. researchgate.net When utilized in the form of this compound, the compound can facilitate reactions by providing both a basic site (the amine) to generate a nucleophile and a proton source (the diethylammonium cation) to protonate intermediates in the catalytic cycle.

A key application of diethylamine as an organocatalyst is in the diastereoselective synthesis of medicinally relevant heterocyclic compounds like 2-amino-4H-chromenes. researchgate.netscispace.com These syntheses often involve a one-pot condensation of a salicylaldehyde (B1680747) with a C-H acid, such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.net The low cost and ready availability of diethylamine make this approach an economical and scalable "near-ideal synthesis". researchgate.net The presence of the phosphate counter-ion can influence the reaction environment, solubility, and the stability of intermediates, although many studies focus primarily on the role of the amine base.

This compound in Multi-component Reaction Systems

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. rsc.orgresearchgate.net Diethylamine has proven to be an effective catalyst in such systems. For instance, it has been used in combination with an oxidant, Dess-Martin periodinane, in a sequential, one-pot, pseudo-four-component reaction to synthesize medicinally important 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. rsc.orgresearchgate.net

The reaction involves the initial three-component condensation of an aldehyde, malononitrile, and a thiol, catalyzed by diethylamine at room temperature, followed by in-situ oxidation. rsc.org The use of a simple organocatalyst like diethylamine under ambient conditions highlights the protocol's adherence to green chemistry principles by minimizing waste and avoiding harsh conditions. rsc.orglookchem.com In this context, this compound can be seen as an ideal catalyst, where the amine promotes the initial condensation steps through base catalysis, and the phosphate anion could potentially assist in proton transfer steps or act as a general base. Another example involves the use of sodium dihydrogen phosphate as a catalyst for the three-component synthesis of α-aminonitriles from an aldehyde, amine, and trimethylsilyl (B98337) cyanide, demonstrating the utility of phosphate species in MCRs. lew.ro

EntryAldehydeThiolTime (Step 1, h)Time (Step 2, h)Yield (%)
12,6-Dichlorobenzaldehyde4-Chlorothiophenol2.02.592
22,6-DichlorobenzaldehydeThiophenol2.52.590
32,6-Dichlorobenzaldehyde4-Methylthiophenol2.02.094
42,6-Dichlorobenzaldehyde4-Methoxythiophenol2.53.088
52-Chloro-6-fluorobenzaldehyde4-Chlorothiophenol2.52.591
62-Fluorobenzaldehyde4-Chlorothiophenol3.03.085

Table 1: Synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines using a diethylamine-catalyzed multi-component reaction followed by oxidation. rsc.org Reaction Conditions: Aldehyde (1 mmol), malononitrile (2 mmol), thiol (1 mmol), diethylamine (20 mol%), room temperature; followed by addition of Dess–Martin periodinane (1 mmol).

Mechanistic Studies of this compound-Catalyzed Transformations

The mechanism of diethylamine-catalyzed reactions typically involves its function as a Brønsted base. In the synthesis of chromenes and pyridines from starting materials like malononitrile, diethylamine initiates the reaction by abstracting a proton from the active methylene (B1212753) group of the C-H acid. researchgate.net This deprotonation generates a highly reactive carbanion (a potent nucleophile).

This nucleophile then attacks an electrophilic center, such as the carbonyl carbon of an aldehyde in a Knoevenagel condensation or a Michael acceptor. The resulting intermediate can then undergo subsequent intramolecular cyclization and dehydration or other follow-up reactions. researchgate.net The diethylammonium cation formed in the initial deprotonation step can act as a proton donor to neutralize anionic intermediates at various stages of the reaction sequence, thereby regenerating the diethylamine catalyst for the next cycle. This dual role as a base and a conjugate acid source is a hallmark of amine-catalyzed transformations. In reactions where a phosphate anion is present, it can also participate in proton shuttling or influence the transition state through hydrogen bonding.

This compound as a Reagent in Organic Synthesis

Beyond its catalytic role, this compound and its constituent ions serve as versatile reagents in organic synthesis, particularly in reactions involving the formation of phosphorus-containing compounds and in nucleophilic or electrophilic transformations.

This compound in Phosphorylation Reactions

Phosphorylation is a critical transformation in organic synthesis. The Atherton-Todd reaction is a classic method for forming phosphoramidates, where a dialkyl phosphite (B83602) reacts with an amine and a carbon tetrahalide. nih.govbeilstein-journals.org In this reaction, diethylamine can serve as the nucleophilic amine that attacks an in situ generated electrophilic phosphorus intermediate (e.g., diethyl chlorophosphate), leading to the formation of a diethyl phosphoramidate. beilstein-journals.org

More advanced methods include the aryne phosphate reaction, which allows for the phosphorylation of arenes. researchgate.net In this process, a phosphate anion acts as a nucleophile, attacking an aryne intermediate. While this reaction primarily focuses on the reactivity of the phosphate, related studies show that amines like diethylamine can also act as nucleophiles toward activated phosphate species. researchgate.net In oligonucleotide synthesis, diethylamine is used in a different capacity; it is employed to remove acrylonitrile (B1666552) adducts that form from the deprotection of cyanoethyl protecting groups on the phosphate backbone, thereby preventing side reactions. glenresearch.com

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is inherently dualistic, reflecting the properties of its constituent ions.

Nucleophilic Reactivity : The phosphate anion is a potent nucleophile, particularly at its oxygen atoms. ttu.ee It can participate in nucleophilic substitution reactions at electrophilic centers. ttu.ee For example, in the aryne phosphate reaction, the phosphate anion adds to the highly reactive aryne triple bond. researchgate.net The diethylamine component is also a well-established nucleophile. Studies on the solvolysis of diethyl chlorophosphate show that diethylamine is a highly effective nucleophile for attacking the electrophilic phosphorus center, significantly more so than water or alcohols. beilstein-journals.org

Electrophilic Reactivity : The phosphorus atom of the phosphate group is an electrophilic center. ttu.eesapub.org It is susceptible to attack by a wide range of nucleophiles, a principle that underpins most phosphoryl transfer reactions. sapub.org The ease of this nucleophilic substitution is a key factor in its synthetic utility. ttu.ee Concurrently, the diethylammonium cation, [NH₂(CH₂CH₃)₂]⁺, is an electrophile, specifically a Brønsted acid, capable of donating a proton. This electrophilic character is crucial for its role in catalysis, where it can protonate intermediates and stabilize transition states.

This combination of a nucleophilic anion and an electrophilic cation allows this compound to participate in a wide array of reaction mechanisms, either as a catalyst or as a reagent.

Stereoselective and Enantioselective Transformations utilizing this compound

This compound, or more commonly its amine component, diethylamine, serves as a crucial reagent in the synthesis and separation of P-stereogenic compounds, which are vital for applications in medicinal chemistry and as ligands in catalysis. mdpi.comchalmers.se While not typically a catalyst itself, its basicity is harnessed to facilitate stereoselective transformations and to resolve racemic mixtures of chiral phosphorus compounds.

A primary application involves the separation of racemic P-stereogenic compounds through the formation of diastereomeric salts. For instance, in the resolution of racemic 1-adamantyl arylthiophosphonates, (S)-1-phenylethylamine is used as the resolving agent. mdpi.com Similarly, diethylamine can be reacted with acidic P-stereogenic compounds, such as 1-adamantyl (4-methoxyphenyl)phosphonothioic acid, to form a diastereomeric salt (in the presence of a chiral amine) or to isolate an acidic product as a stable salt for further purification or reaction. mdpi.com This technique allows for the separation of enantiomers, leading to the preparation of enantiopure compounds with greater than 99% enantiomeric excess (ee). mdpi.com

Furthermore, the diethylamino group has been employed as a protecting group in synthetic strategies for racemic diaryl phosphine (B1218219) oxides. acs.org In other methodologies, diethylamine is used to remove borane (B79455) protecting groups from phosphine-borane complexes, which is a key step in preparing optically pure P-chirogenic phosphines. chalmers.se The subsequent desulfurization of optically active arylthiophosphonates can yield the corresponding H-phosphinates with high enantiomeric purity (ee = 95–98%), demonstrating a stereospecific transformation. mdpi.com These methods showcase the utility of diethylamine as an indispensable tool for achieving high stereoselectivity in the synthesis of complex chiral phosphorus molecules. mdpi.com

Chemical Reactions of this compound and its Derivatives

Acid-Base Equilibria and Buffering Capacities of this compound

This compound is the salt formed from the acid-base reaction between the weak base diethylamine ((CH₃CH₂)₂NH) and the weak acid phosphoric acid (H₃PO₄). In aqueous solutions, it dissociates into diethylammonium cations ((CH₃CH₂)₂NH₂⁺) and phosphate anions (primarily H₂PO₄⁻). This system establishes an equilibrium that allows it to function as an effective buffer, resisting changes in pH.

The buffering capacity is centered around the pKa of the diethylammonium ion, which is the conjugate acid of diethylamine. The pKa of diethylammonium is approximately 10.98. wikipedia.org The relevant equilibria for the phosphate component are those for phosphoric acid (pKa1 ≈ 2.15, pKa2 ≈ 7.20, pKa3 ≈ 12.35). The interaction between the diethylammonium ion and the dihydrogen phosphate ion (H₂PO₄⁻) makes this system particularly suitable for buffering in the mildly acidic to neutral range. Specifically, "Diethylammonium phosphate buffer solution pH 6.0" is a recognized formulation in pharmacopoeias. researchgate.netcpachem.com

The preparation of a pH 6.0 buffer solution involves the careful mixing of phosphoric acid and diethylamine in water, with the final pH adjusted using either of the parent components. researchgate.net This buffering capacity is crucial for maintaining stable conditions in various biological assays and chemical reactions, particularly enzymatic processes that are sensitive to pH fluctuations.

Example Buffer Preparation (pH 6.0): A common procedure involves diluting 68 mL of phosphoric acid to 500 mL with water. researchgate.net A 25 mL aliquot of this solution is then mixed with 450 mL of water and 6 mL of diethylamine. researchgate.net The pH is subsequently adjusted to 6.0 ± 0.05 using small additions of either phosphoric acid or diethylamine before the final volume is brought to 500.0 mL. researchgate.net

Oxidation and Reduction Pathways of this compound

This compound can undergo both oxidation and reduction reactions, affecting its amine or phosphate components depending on the reagents and conditions used.

Oxidation: The compound can be oxidized by common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂). The oxidation reactions typically target the nitrogen atom of the diethylamine moiety. For example, oxidation may lead to the formation of products like diethylamine oxide.

Reduction: Conversely, reduction of this compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Such reactions can convert the compound into simpler amines or other reduced derivatives.

The specific pathways and products of these redox reactions are highly dependent on the chosen reagents and reaction conditions.

Substitution Reactions Involving the this compound Moiety

The this compound compound can participate in substitution reactions where either the diethylamine group is replaced or the amine itself acts as a nucleophile.

One notable example is the Atherton-Todd reaction, a classic method for forming phosphoramidates. In this reaction, a dialkyl phosphite reacts with an amine (like diethylamine) in the presence of carbon tetrachloride (CCl₄) and a base. The diethylamine acts as a nucleophile, attacking a transient chlorophosphonium intermediate to form a stable phosphorus-nitrogen (P-N) bond, yielding a phosphoramidate. This reaction is fundamental in the synthesis of various pesticides and flame retardants.

Furthermore, substitution can occur where the diethylamine group itself is the leaving group, replaced by other nucleophiles. The reactivity of the phosphate center towards nucleophilic attack is a key aspect of its chemistry. Studies on related phosphate esters, such as diethyl 4-nitrophenyl phosphate, show that reactions with nucleophiles like secondary amines can proceed through a concerted mechanism (S_N2(P)-like). researchgate.net This suggests that nucleophilic substitution at the phosphorus atom of the this compound moiety is a feasible reaction pathway, influenced by the nature of the nucleophile and the leaving group. researchgate.net

Applications of Diethylamine Phosphate in Specialized Chemical Processes

Diethylamine (B46881) Phosphate (B84403) in Corrosion Inhibition Systems

Diethylamine phosphate is recognized for its role in the mitigation of metallic corrosion, a function attributable to the combined chemical properties of its constituent diethylammonium (B1227033) cation and phosphate anion. This dual nature allows it to be effective in various corrosion inhibition strategies.

The inhibitory action of this compound on metal surfaces, particularly steel, is a multifaceted process involving both anodic and cathodic inhibition mechanisms. The effectiveness of the compound stems from the individual and cooperative actions of the phosphate and diethylamine components.

The phosphate anion is instrumental in forming a protective barrier on the metal surface. It interacts with metal ions (e.g., Fe²⁺) generated during the initial stages of corrosion to form a stable, insoluble layer of metal phosphate. This process is thermodynamically favored and results in the precipitation of a ferrous phosphate film, which acts as a physical barrier, hindering further corrosion. nih.gov This barrier layer passivates the metal, effectively blocking the anodic sites where metal dissolution occurs. nih.gov Research on similar phosphate-based inhibitors shows that the phosphate ions can also adsorb onto weak points in the existing passive film on steel, stabilizing it and preventing localized breakdown by aggressive ions like chloride. nih.gov

The diethylamine component, as an organic amine, contributes to the inhibition process primarily through adsorption. Organic inhibitors containing nitrogen, such as amines, can donate lone pair electrons to the vacant d-orbitals of iron atoms on the metal surface. mdpi.com This interaction facilitates the adsorption of the diethylammonium cation onto the metallic surface, forming a protective organic film. This film displaces water and corrosive species from the surface, thereby reducing the rates of both anodic and cathodic reactions. The mechanism is often described as competitive adsorption, where the inhibitor molecules compete with corrosive ions, such as chloride, for active sites on the metal surface. nih.gov The combined action of the phosphate's barrier-forming capability and the amine's surface adsorption results in a robust and efficient inhibition system.

The performance of this compound as a corrosion inhibitor can be significantly enhanced when used in combination with other inhibiting agents, a phenomenon known as synergism. The synergistic effect arises from the complementary inhibition mechanisms of the combined substances, leading to a protective efficiency greater than the sum of the individual inhibitors.

Studies on analogous systems involving phosphates and amines have demonstrated strong synergistic effects. For instance, the combination of phosphonocarboxylic acid salts (PCAS) and fatty amines has shown a marked improvement in the corrosion protection of carbon steel. researchgate.net In this system, the fatty amine acts by repelling water from the metal interface, while the phosphonate (B1237965) component seals pores in the oxide layer by forming a chelate. researchgate.net A similar cooperative mechanism can be proposed for this compound when combined with other inhibitors.

When mixed with other organic inhibitors, such as those containing sulfur or additional nitrogen atoms (e.g., triazoles, benzotriazole), the diethylamine component can co-adsorb to form a more densely packed and stable protective film. mdpi.com Similarly, when combined with inorganic inhibitors like molybdates, silicates, or nitrites, the phosphate component can contribute to a more resilient and passivating inorganic film. mdpi.com For example, research has noted a synergistic effect between ammonium (B1175870) phosphate and calcium nitrate (B79036) in reducing the corrosion of aluminum coatings. nih.gov This suggests that this compound could exhibit enhanced performance when paired with nitrate-based inhibitors, where the phosphate helps build the passive layer and the nitrate acts as a strong oxidizer to facilitate passivation. researchgate.net

Table 1: Synergistic Corrosion Inhibition with Phosphate and Amine-Based Compounds This table summarizes research findings on the synergistic effects of inhibitor combinations analogous to this compound.

Inhibitor CombinationMetal SubstrateCorrosive MediumObserved Synergistic Effect
Phosphonocarboxylic Acid Salts (PCAS) + Fatty AminesCarbon SteelNaCl SolutionEnhanced chelate formation and improved protective layer properties. researchgate.net
Ammonium Phosphate + Calcium NitrateAluminum CoatingSimulated Sea WaterSignificant reduction in corrosion compared to individual inhibitors. nih.gov
Sodium Hexametaphosphate + Sodium Benzoate + BenzotriazoleSteel RebarNaCl-contaminated Pore SolutionInhibition efficiency increased up to 96% due to combined adsorption. mdpi.com
1,2,4-triazole + Cerium NitrateAluminum Alloy (AA2024-T3)NaCl SolutionImproved efficiency through combined physisorption and chemisorption mechanisms.

The efficacy of this compound as a corrosion inhibitor has been evaluated in various aggressive environments, with a particular focus on those containing chloride ions, which are notoriously detrimental to steel and other alloys. The performance is dependent on factors such as inhibitor concentration, pH, and the concentration of corrosive species.

In chloride-contaminated environments, such as simulated concrete pore (SCP) solutions mixed with NaCl, phosphate-based inhibitors have demonstrated the ability to delay the onset of localized pitting corrosion. mdpi.comnih.gov The phosphate ions compete with chloride ions for adsorption sites on the metal surface. nih.gov When a localized chloride attack begins, phosphate species can adsorb at these pit locations, repassivating the surface and stifling further corrosion. nih.gov However, the performance is concentration-dependent. Studies on ammonium phosphate have shown that while a 2% concentration provided 90% inhibition efficiency, a lower concentration of 1% was less effective due to the competing corrosive effects of chloride and H⁺ ions. nih.govresearchgate.net

The pH of the environment also plays a crucial role. Phosphate ions exhibit different chemical stabilities at varying pH levels, with HPO₄²⁻ being stable in the pH range of 8–12 and PO₄³⁻ being stable above pH 12, typical conditions for concrete. nih.gov Diethylamine, being a weak base, helps to maintain a higher pH at the metal-solution interface, which is generally favorable for the stability of the passive film on steel. The dual functionality of this compound makes it a versatile inhibitor capable of adapting to different corrosive conditions, acting as both an anodic and mixed-type inhibitor depending on the specific environment. mdpi.commdpi.com

Table 2: Performance of Phosphate-Based Inhibitors in Chloride Environments This table presents findings from studies on phosphate inhibitors in simulated corrosive conditions.

Inhibitor SystemMetal SubstrateTest EnvironmentKey Performance Findings
Ammonium Phosphate Mono Basic (APMB)Steel RebarSimulated Concrete Pore (SCP) + 3.5% NaCl90% inhibition efficiency achieved with a 2% inhibitor concentration after 1 hour. mdpi.comresearchgate.net
Soluble Phosphates (MFP, DHP, TSP)Steel RebarMortarPhosphate ions promote the formation of a protective ferrous phosphate barrier, acting as an anodic inhibitor. nih.gov
Phosphate-based InhibitorSteel RebarChloride-containing Pore SolutionThe presence of phosphate ions stabilizes ferrihydrite (a form of FeOOH), enhancing the protective layer. nih.gov

This compound in Advanced Materials Science and Engineering

Beyond corrosion inhibition, this compound is investigated for its utility in the formulation of advanced materials, where its ionic and structural properties can be harnessed for specific functions.

The unique combination of an organic amine cation and an inorganic phosphate anion in this compound makes it a candidate for integration into specialized polymers and coatings. vulcanchem.com Its hydrogen bonding capabilities are a primary driver for the formation of self-assembled supramolecular structures. This characteristic is valuable in the design of functional materials where well-defined, three-dimensional arrangements are crucial for performance.

Research has explored the use of diethylamine-modified polymers as effective adsorbents for heavy metal ions, indicating the potential for this compound to be incorporated into materials for environmental remediation. vulcanchem.com The phosphate and amine functionalities suggest applications in specialized coatings where these groups can provide improved adhesion, thermal stability, or chemical resistance. vulcanchem.com Furthermore, as an ionic compound, it can be used in the synthesis of organic-inorganic hybrid materials, which often exhibit properties superior to their individual components. chemscene.com

A significant area of application for this compound is in the research and development of ferroelectric and piezoelectric materials. chemicalbook.com Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field, while piezoelectric materials generate an electric charge in response to applied mechanical stress. nrel.govnih.gov These properties are critical for applications in sensors, actuators, nonvolatile memory, and energy harvesting devices. rsc.orgresearchgate.net

This compound is used as an auxiliary material or precursor in the synthesis of organic-inorganic hybrid crystals that exhibit these properties. chemicalbook.com The diethylammonium cation can be incorporated into crystal lattices, such as those of perovskites or other metal-organic frameworks. The size, shape, and hydrogen-bonding ability of the cation influence the crystal symmetry. For a material to be ferroelectric or piezoelectric, its crystal structure must lack a center of symmetry (i.e., be non-centrosymmetric), and the incorporation of organic cations like diethylammonium is a key strategy for achieving this. nrel.govacs.org Research into hybrid materials aims to combine the processability and flexibility of organic components with the robust electrical properties of inorganic frameworks, and compounds like this compound are valuable building blocks in this field. nih.gov

This compound as a Component in Polymer Science

This compound serves as a valuable compound in the field of polymer science, primarily through its application in the modification of polymers and as a component in specialized materials. Research has focused on diethylamine-modified phosphorus-containing polymers for the purpose of metal ion extraction. vulcanchem.com In these applications, the efficiency of the polymer is influenced by several key parameters.

The phosphate group combined with the organic amine component also suggests potential uses in material science, such as in the formulation of specialized coatings or as a component in advanced composite materials. vulcanchem.com Furthermore, this compound is identified as an auxiliary material reagent, particularly in the research and development of ferroelectric and piezoelectric materials, which can include specialized polymers. richmanchemical.comchemicalbook.com

Table 1: Key Parameters in Metal Ion Extraction Using Diethylamine-Modified Polymers

Parameter Influence on Extraction
pH Affects the charge of the polymer and the metal ion species in solution.
Ligand Volume Determines the capacity of the polymer for metal ion binding.
Elution Volume Impacts the concentration of the extracted metal ions in the final solution.
Eluent Concentration Influences the efficiency of stripping the metal ions from the polymer.

Data derived from studies on the optimization of metal ion extraction processes. vulcanchem.com

This compound in Biochemical and Pharmaceutical Applications

Role of this compound in Biochemical Assays and Buffers

Due to its inherent buffering capacity, this compound is utilized in a variety of biochemical assays to maintain a stable pH environment. The ability to control pH is critical for many biological and enzymatic processes that are highly sensitive to fluctuations in acidity or alkalinity. The compound functions by creating a buffer solution through the careful mixing of its constituent parts, phosphoric acid and diethylamine, in water.

A common laboratory preparation involves the creation of a pH 6.0 buffer, where phosphoric acid and diethylamine are combined and the final pH is precisely adjusted. This demonstrates its practical application in establishing stable conditions for experimental assays.

Table 2: Example Preparation of a this compound Buffer (pH 6.0)

Step Procedure Purpose
1 Dilute 68 mL of phosphoric acid to 500 mL with water. Create a stock solution of the acidic component.
2 Mix a 25 mL aliquot of the acid solution with 450 mL of water and 6 mL of diethylamine. Combine the acidic and basic components of the buffer.
3 Adjust the pH to 6.0 ± 0.05 using small additions of either phosphoric acid or diethylamine. Fine-tune the pH to the desired value.
4 Bring the final volume to 500.0 mL with water. Achieve the final desired concentration and volume.

This is an example procedure for creating a stable buffer for biochemical assays.

This compound in Drug Delivery Systems

The structural components of this compound are relevant to the design of advanced drug delivery systems (DDS). chemscene.com Specifically, phosphate-based linkers are being developed as a strategy for the delivery of amine-containing drugs. nih.gov Many drugs containing amino groups can exhibit poor pharmacological properties, such as low solubility or poor membrane permeability. nih.gov A prodrug strategy, which involves masking the active drug with a promoiety like a phosphate-based linker, can overcome these issues. nih.gov

Research in this area has led to the design of phosphate-based self-immolative linkers that can release amine-containing cargos. nih.gov For instance, this strategy has been used to prepare phosphate-based prodrugs of the antibiotic ciprofloxacin to improve its delivery. nih.gov These systems are designed to be stable at physiological pH and then release the active drug at the target site. nih.gov This field of study is aimed at facilitating the rational design of new and more effective drug delivery mechanisms for a wide range of amine-containing pharmaceuticals. nih.gov

This compound as an Intermediate in Pharmaceutical Synthesis

Diethylamine, a primary component of this compound, is a cornerstone chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). nbinno.comgreenchemindustries.com It serves as a versatile building block for a wide array of therapeutic compounds, including anesthetics and antihistamines. nbinno.comgreenchemindustries.com

When used in its salt form as this compound, the compound can function as a bifunctional catalyst. This catalytic activity is due to the presence of both a basic site (the diethylamine component) and a proton source (the diethylammonium cation). This dual functionality allows it to facilitate complex organic transformations. A key application is in the diastereoselective synthesis of medicinally relevant heterocyclic compounds, such as 2-amino-4H-chromenes. In these reactions, the amine can generate a nucleophile while the cation protonates intermediates within the catalytic cycle.

Table 3: Catalytic Roles in Pharmaceutical Synthesis

Reaction Type Role of Diethylamine/Diethylamine Phosphate Example Application
Knoevenagel Condensation Base Catalyst Synthesis of C-C double bonds.
Aldol (B89426) Condensation Base Catalyst Formation of β-hydroxy ketones or aldehydes.
Michael Addition Base Catalyst Creation of carbon-carbon bonds.
Heterocyclic Synthesis Bifunctional Catalyst Diastereoselective synthesis of 2-amino-4H-chromenes.

The diethylamine moiety is a versatile catalyst in various organic reactions relevant to pharmaceutical manufacturing.

Advanced Analytical Methodologies for Diethylamine Phosphate Quantification and Characterization

Chromatographic Techniques for Diethylamine (B46881) Phosphate (B84403) Analysis

Chromatographic methods are fundamental to separating diethylamine phosphate from complex matrices and quantifying its presence with high precision and accuracy. Given the compound's chemical nature—an ionic salt of a secondary amine and phosphoric acid—various strategies are employed to achieve effective separation and detection.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. However, the diethylamine cation lacks a strong ultraviolet (UV) chromophore, which complicates its detection by standard HPLC-UV methods. spectrabase.com To overcome this, method development has focused on two primary strategies: derivatization and ion-pairing chromatography.

Pre-column Derivatization: This approach involves reacting the diethylamine with a labeling agent to attach a chromophore or fluorophore, rendering it easily detectable. thermofisher.com Common derivatizing reagents for secondary amines include 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.comosha.gov The resulting derivative can then be separated on a reversed-phase column (e.g., C18) and quantified using a UV or fluorescence detector, which offers high sensitivity. osha.govresearchgate.netnih.gov A typical mobile phase for such separations might consist of a phosphate buffer and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov

Ion-Pair Chromatography (IPC): This technique is particularly suited for ionic compounds like this compound. technologynetworks.com An ion-pairing reagent, typically a long-chain alkylsulfonate for cationic analytes or a tetraalkylammonium salt for anionic analytes, is added to the mobile phase. technologynetworks.comthermofisher.comchromatographyonline.com For the diethylammonium (B1227033) cation, an anionic reagent forms a neutral ion pair, which can be retained and separated on a standard reversed-phase column (e.g., Zorbax SB-C8). researchgate.netacs.org Similarly, to analyze the phosphate anion, a cationic reagent like a tetraalkylammonium salt can be used. thermofisher.com This approach avoids the need for derivatization but requires careful control of mobile phase composition, including pH and reagent concentration, to achieve reproducible results. acs.org

Table 1: HPLC Methodologies for Diethylamine Analysis
MethodColumnMobile Phase/EluentDetectionKey Principle
Pre-column DerivatizationReversed-Phase (C18, etc.)Acetonitrile/Methanol and Phosphate BufferFluorescence or UV-VisCovalent labeling of the amine with a chromophore/fluorophore (e.g., NBD-Cl, FMOC-Cl) for sensitive detection. thermofisher.comosha.govresearchgate.net
Ion-Pair ChromatographyReversed-Phase (C8, C18)Acetonitrile/Water with an ion-pairing reagent (e.g., alkyl sulfonates)UV, MSForms a neutral ion pair with the diethylammonium cation, enabling retention on a nonpolar stationary phase. technologynetworks.comacs.org

Gas Chromatography (GC) and Headspace GC Applications

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. Since diethylamine is volatile, GC is a highly effective method for its quantification. When analyzing the salt form, this compound, the sample is typically treated with a strong base (e.g., sodium hydroxide) to liberate the free diethylamine for analysis. ijpsonline.comeurasianjournals.com The analysis of free, low molecular weight amines by GC can be challenging due to their polarity, which may cause peak tailing and adsorption on the column. osha.govbre.com However, modern capillary columns, such as the DB-624, are well-suited for this separation. ijpsonline.comeurasianjournals.com

Headspace GC (HS-GC) is the predominant application for this type of analysis, especially for determining residual diethylamine in pharmaceutical ingredients or other matrices. ijpsonline.comeurasianjournals.comsemanticscholar.org In this technique, the sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (the headspace) above the sample. chromforum.org An aliquot of this gas is then automatically injected into the GC system. This process avoids the injection of non-volatile matrix components, protecting the GC inlet and column. researchgate.net Dimethyl sulfoxide (B87167) (DMSO) is a common diluent for this analysis, as it effectively dissolves the sample and facilitates the release of volatile amines. ijpsonline.comeurasianjournals.com

Table 2: Example Headspace GC Parameters for Diethylamine Analysis eurasianjournals.com
ParameterCondition
ColumnDB-624, 30 m x 0.53 mm I.D., 3 µm film thickness
Carrier GasNitrogen
Injector Temperature220°C
Detector (FID) Temperature250°C
Oven Program45°C (5 min) to 90°C @ 8°C/min, then to 200°C @ 20°C/min
Headspace Oven Temperature85°C
Headspace Equilibration Time15 min
Sample DiluentDimethyl sulfoxide (DMSO) with NaOH

Mass Spectrometry (MS) Coupling and Hyphenated Techniques

Coupling chromatographic techniques with mass spectrometry provides unparalleled specificity and sensitivity, making it a definitive tool for both quantification and identification.

GC-MS: The coupling of Headspace GC with a mass spectrometer (HS-GC-MS) is a robust method for the determination of diethylamine in various samples, including environmental water. researchgate.net MS detection confirms the identity of the chromatographic peak based on its mass spectrum and fragmentation pattern, eliminating ambiguity from co-eluting peaks. chromforum.org This is particularly valuable when analyzing complex mixtures where a flame ionization detector (FID) would be non-specific.

LC-MS: HPLC can also be coupled with mass spectrometry. The use of volatile ion-pairing reagents, such as N,N-dimethylhexylamine, has been shown to be effective for the analysis of related phosphonate (B1237965) compounds. sigmaaldrich.com These reagents not only improve chromatographic retention on reversed-phase columns but also facilitate the formation of adducts that enhance ionization in the mass spectrometer source, particularly in positive electrospray ionization (ESI) mode. sigmaaldrich.com This approach is beneficial for analyzing the intact this compound ion pair or its constituent ions without derivatization.

Spectroscopic and Diffraction Methods for Structural Elucidation

While chromatography excels at separation and quantification, spectroscopic techniques are indispensable for the fundamental characterization and structural elucidation of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining molecular structure. For this compound, several nuclei (¹H, ¹³C, and ³¹P) provide critical structural information.

¹H NMR: Proton NMR spectra provide information on the ethyl groups of the diethylammonium cation. The spectrum would characteristically show a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would show two distinct signals corresponding to the two non-equivalent carbon atoms (methyl and methylene) in the diethylammonium cation. nih.govchemicalbook.com

³¹P NMR: As a monoisotopic, spin ½ nucleus, ³¹P is highly amenable to NMR analysis. wikipedia.org ³¹P NMR is exceptionally useful for studying the phosphate component of the compound. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment, including protonation state and ionic interactions. acs.orgresearchgate.net The spectrum of this compound would be expected to show a single resonance, with its precise chemical shift referenced to an external standard like 85% phosphoric acid. wikipedia.org

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a crystalline sample is irradiated with a beam of X-rays. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of constructive interference. The angles and intensities of these diffracted beams are recorded, providing detailed information about the arrangement of atoms within the crystal. nih.gov This technique is fundamental in materials science for characterizing the crystalline nature of substances.

In the case of this compound, XRD analysis has been employed to elucidate its precise solid-state arrangement. Research has shown that this compound crystallizes in the triclinic crystal system. This is the least symmetric of the seven crystal systems. The specific space group for the this compound crystal has been identified as P-1.

The crystal lattice of this compound is composed of diethylammonium cations, [(CH₃CH₂)₂NH₂]⁺, and dihydrogen orthophosphate anions, [H₂PO₄]⁻. These ions are held together in a three-dimensional structure by a network of hydrogen bonds. Understanding these crystallographic parameters is crucial for controlling the crystallization process to achieve high purity and the desired crystal morphology.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1

Electroanalytical Techniques for this compound Characterization

Electroanalytical techniques are a class of analytical methods that use the relationship between electrical quantities and chemical properties to study a substance. These methods are highly sensitive and can provide valuable information about the electrochemical behavior of a compound.

Potentiometric Titration and pH-Dependent Behavior

Potentiometric titration is a laboratory method used to determine the concentration of a substance by measuring the potential difference (voltage) between two electrodes as a titrant is added. This technique is particularly useful for studying the acid-base properties of compounds like this compound.

This compound is the salt of a weak base (diethylamine) and a weak acid (phosphoric acid). Its pH-dependent behavior is therefore of interest. The diethylammonium cation can act as a proton source, while the phosphate anion can act as a base. Potentiometric titration can be used to determine the pKa values associated with the acidic and basic components of the compound, providing insight into its buffering capacity and behavior in solutions of varying pH.

Electrochemical Impedance Spectroscopy (EIS) in Corrosion Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for characterizing the electrochemical properties of materials and their interfaces. It works by applying a small amplitude AC voltage or current signal to the system over a wide range of frequencies and measuring the impedance response.

While specific EIS studies focusing solely on this compound are not extensively documented in the provided search context, the individual components and related compounds are known to play roles in corrosion inhibition. For instance, amines and phosphate compounds are commonly used as corrosion inhibitors for various metals. EIS is a primary tool to evaluate the effectiveness of such inhibitors. The technique can provide information on the formation of protective films, charge transfer resistance, and the capacitance of the electrical double layer at the metal-solution interface. Future research utilizing EIS could elucidate the specific mechanisms by which this compound may act as a corrosion inhibitor.

Voltammetric Approaches for this compound Detection

Voltammetry encompasses a group of electroanalytical methods in which information about an analyte is derived from the measurement of current as a function of applied potential. These techniques are highly sensitive and can be used for the quantitative detection of a wide range of electroactive species.

Direct voltammetric detection of this compound can be challenging as the diethylammonium and phosphate ions themselves are not typically electroactive within the standard potential windows of common electrode materials. However, indirect methods could potentially be developed. For example, this compound could be derivatized with an electroactive tag, or its interaction with an electroactive probe could be monitored. Furthermore, its effect on the electrochemical behavior of a system, such as its role in catalysis or its influence on the corrosion of a metal, could be studied using voltammetric techniques to indirectly quantify its presence or activity.

Theoretical and Computational Chemistry Approaches to Diethylamine Phosphate

Quantum Chemical Calculations of Diethylamine (B46881) Phosphate (B84403)

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, offer detailed insights into the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to study organic-inorganic hybrid salts, providing a balance between computational cost and accuracy. researchgate.net

The electronic structure of diethylamine phosphate is characterized by the ionic bond between the diethylammonium (B1227033) cation ([(CH₃CH₂)₂NH₂]⁺) and the dihydrogen phosphate anion ([H₂PO₄]⁻). Quantum chemical calculations can quantify the nature of this interaction, as well as the covalent bonds within each ion.

While specific DFT studies focusing exclusively on this compound are not prevalent in the surveyed literature, analysis of analogous organic-inorganic phosphate materials provides a framework for understanding its electronic properties. For instance, studies on compounds like 2,5-dimethylanilinium dihydrogen phosphate reveal key electronic features through computational analysis. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO indicates the energy required for electronic excitation. A lower energy gap suggests higher reactivity and potential for charge transfer interactions within the material. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a positive potential around the ammonium (B1175870) protons and a negative potential concentrated around the oxygen atoms of the phosphate group, indicating the regions most involved in intermolecular interactions like hydrogen bonding. researchgate.net

Below is a table of computed properties for this compound, which are foundational for more advanced electronic structure analyses.

PropertyValueSource
Molecular Weight171.13 g/mol nih.gov
Exact Mass171.06604493 Da nih.gov
Hydrogen Bond Donor Count4 nih.gov
Hydrogen Bond Acceptor Count5 nih.gov
Rotatable Bond Count2 nih.gov
Topological Polar Surface Area89.8 Ų nih.gov

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. matlantis.com The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate. matlantis.com

This compound can participate in reactions as a reactant or as a bifunctional catalyst. Its catalytic activity often involves the diethylammonium ion acting as a proton donor (Brønsted acid) and the phosphate anion as a proton acceptor (Brønsted base).

Computational modeling of such reactions would involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, products, and any intermediates. nih.govornl.gov

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products. Methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) are used for this purpose. matlantis.comresearchgate.net

Frequency Calculations: Confirming the nature of the stationary points. A minimum-energy structure has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govornl.gov

While specific studies modeling reaction pathways for this compound were not identified, research on chiral phosphoric acid catalysis provides relevant insights. DFT calculations in this area have been used to elucidate complex mechanisms, such as the stereodetermining deprotonation step in Minisci reactions, where the phosphate anion plays a crucial role in stabilizing intermediates and facilitating proton transfer. nih.gov Similarly, computational studies on phosphate hydrolysis have parameterized methods like SCC-DFTB to reliably calculate reaction energetics and energy barriers for phosphoryl transfer reactions. rutgers.edurutgers.edu

Quantum chemical calculations can predict various types of molecular spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion (e.g., N-H stretch, P-O stretch, C-C bend). This is a standard method for characterizing organic-inorganic salts. researchgate.netresearchgate.net For this compound, calculations would help assign the characteristic vibrations of the ammonium headgroup, the phosphate anion, and the ethyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate NMR chemical shifts and coupling constants. These predictions aid in the assignment of complex experimental NMR spectra.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. jcchems.com This can help understand the electronic transitions occurring within the compound.

The following table shows a comparison of experimental and calculated vibrational frequencies for an analogous compound, 2-ethylanilinium phosphite (B83602), illustrating the typical accuracy of such predictions. researchgate.net

Vibrational ModeExperimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹)Assignment
ν(P-O)14961604P-O stretching
ν(P-H)-980P-H stretching
ν(N-H)--N-H stretching
ν(C-C)13971397Aromatic C-C stretching

Note: Data is for 2-ethylanilinium phosphite as a representative example of computational spectroscopic analysis of an organic-inorganic salt. researchgate.net Dashes indicate data not explicitly listed in the source table.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a system. This approach is well-suited for studying condensed-phase properties, such as the behavior of this compound in solution or in its crystalline state.

The properties of this compound are heavily influenced by non-covalent interactions, including strong ion-ion interactions, hydrogen bonding, and weaker van der Waals forces. pressbooks.pub MD simulations can characterize these interactions in detail.

Hydrogen Bonding: The diethylammonium cation has two acidic protons, and the dihydrogen phosphate anion has both donor (P-OH) and acceptor (P=O, P-O⁻) sites. MD simulations can determine the geometry, lifetime, and network structure of hydrogen bonds between the ions and with solvent molecules. In the solid state, these interactions dictate the crystal packing, while in solution, they define the solvation shell.

Solvation Effects: When dissolved, ions are surrounded by solvent molecules in a process called solvation. libretexts.org The structure of this solvation shell affects the ion's reactivity and mobility. MD simulations can compute radial distribution functions (RDFs), which show the probability of finding a solvent molecule at a certain distance from the ion. For example, in an aqueous solution, the RDF for water oxygen atoms around the N-H groups would reveal a well-defined first solvation shell, indicating strong hydration. The principle of "like dissolves like" suggests that the polar, ionic nature of this compound makes it soluble in polar solvents like water, where strong ion-dipole interactions can form. libretexts.orgyoutube.com

Ion Pairing: In solution, the cation and anion can exist as a solvent-separated pair or a contact ion pair. MD simulations can quantify the equilibrium between these states by calculating the potential of mean force (PMF) as a function of the distance between the ions.

Studies on related systems, such as phosphoric acid-amide mixtures, have used MD to show that acid protons are predominantly involved in hydrogen bonding with the amide's oxygen atoms. nih.gov Similarly, simulations of polyammonium macrocycles highlight how hydrogen bonding and electrostatic interactions with anions like nitrate (B79036) (a phosphate analog) are critical for molecular recognition. umd.edu

MD simulations provide access to the time-dependent behavior of molecules.

Conformational Dynamics: The ethyl chains of the diethylammonium cation are flexible and can adopt various conformations. MD simulations can explore the conformational landscape and the timescales for transitions between different rotational isomers (rotamers).

Transport Properties: Simulations can be used to calculate dynamic properties such as the self-diffusion coefficients of the diethylammonium and phosphate ions in a solvent. This information is related to the solution's conductivity. Analysis of ion transport in other organic ionic materials has shown how molecular motions like rotation and diffusion are linked to phase transitions. nih.gov

Interfacial Behavior: The interaction of this compound with surfaces or interfaces is relevant in applications like materials science. For example, MD simulations have been used to study the binding of organic phosphates to mineral surfaces. frontiersin.org These simulations reveal the preferred binding motifs (e.g., monodentate vs. bidentate) and the crucial role of water molecules in mediating surface interactions through hydrogen bonding and proton transfer. frontiersin.org

Adsorption Mechanisms on Metal Surfaces

The adsorption process can involve several mechanisms:

Physisorption: This involves weaker, non-covalent interactions such as van der Waals forces and electrostatic attraction between the ions and the charged metal surface. For instance, the positively charged diethylammonium cation can be attracted to a negatively charged metal surface or cathodic sites.

Chemisorption: This involves the formation of stronger, covalent-like bonds between the adsorbate and the metal surface. This can occur through the donation of lone pair electrons from heteroatoms (like the nitrogen in the diethylamine moiety) to the vacant d-orbitals of the metal. mdpi.comnanobioletters.com It can also involve the direct interaction of phosphate oxygen atoms with surface metal atoms, leading to the formation of stable metal-phosphate complexes. researchgate.net

Competitive Adsorption: Water molecules and other aggressive ions (like chloride) present in the environment compete with the diethylammonium and phosphate ions for active sites on the metal surface. An effective inhibitor like this compound must adsorb strongly enough to displace these other species.

Protective Film Formation: The adsorbed ions can form a protective molecular layer that acts as a physical barrier, isolating the metal from the corrosive environment. imist.ma

Theoretical Modeling of Adsorption

DFT calculations are instrumental in understanding the inhibitor-metal interaction. By modeling the system of an inhibitor molecule and a metal surface slab (e.g., Fe(110) for steel), key parameters can be calculated to predict adsorption behavior. nanobioletters.com MD simulations can then be used to study the dynamic behavior of a large number of inhibitor and water molecules on the metal surface over time, providing insights into the formation and stability of the protective film.

Key quantum chemical parameters derived from DFT calculations help to explain the adsorption mechanism:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher E_HOMO values indicate a greater tendency of the molecule to donate electrons to the metal's empty d-orbitals, suggesting stronger adsorption. mdpi.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower E_LUMO values suggest a greater ability of the molecule to accept electrons from the metal (back-donation). mdpi.com

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which often correlates with better inhibition efficiency. nanobioletters.com

Adsorption Energy (E_ads): This is the most direct measure of the interaction strength. A large negative value for E_ads signifies a strong and spontaneous adsorption process. mdpi.com

The following table summarizes these key parameters and their implications for the adsorption of the constituent ions of this compound on a metal surface.

ParameterTheoretical Implication for AdsorptionRelevance to this compound Components
E_HOMOIndicates electron-donating ability. Higher value suggests stronger chemisorption.The lone pair on the nitrogen atom of the diethylamine moiety is a primary site for electron donation.
E_LUMOIndicates electron-accepting ability (back-donation). Lower value is favorable.Relevant for stabilizing the bond with the metal surface.
Energy Gap (ΔE)Indicates molecular reactivity. A smaller gap suggests easier electronic transitions and stronger interaction.A key descriptor for predicting the overall reactivity of the inhibitor complex.
Adsorption Energy (E_ads)Quantifies the strength of the bond between the adsorbate and the surface. More negative values indicate stronger, more stable adsorption.Calculated for both diethylammonium and phosphate ions to determine their relative contributions to the protective film.
Mulliken ChargesReveals the charge distribution within the molecule, identifying atoms that are likely to interact with the charged metal surface.Identifies the nitrogen and oxygen atoms as primary centers for adsorption. acs.org

Computational Design and Predictive Modeling

Rational Design of this compound Derivatives for Specific Functions

Computational chemistry offers a framework for the rational, in-silico design of new this compound derivatives with enhanced performance for specific applications, such as improved corrosion inhibition or targeted catalytic activity. This approach is significantly faster and more cost-effective than traditional trial-and-error synthesis and testing.

The process begins by establishing a structure-property relationship. A baseline computational model of the parent this compound molecule interacting with a relevant system (e.g., a metal surface) is created. Then, systematic modifications are made to the molecular structure, and their effects on key performance-related parameters are calculated.

Potential modifications to the this compound structure include:

Altering Alkyl Chains: Replacing the ethyl groups with longer or shorter alkyl chains, or introducing branching or cyclic structures. This can affect the molecule's solubility and the surface coverage of the protective film.

Introducing Functional Groups: Adding electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CN, -NO₂) to the alkyl chains. acs.org Electron-donating groups can increase the electron density on the nitrogen atom, enhancing its ability to bond with the metal surface (increasing E_HOMO).

Modifying the Phosphate Anion: Esterification of the phosphate group to create organophosphate derivatives. This changes the charge distribution and steric hindrance of the anion.

DFT calculations can predict how these structural changes will affect the quantum chemical properties that govern performance. For example, in designing a better corrosion inhibitor, the goal would be to find a derivative with a higher E_HOMO, a lower E_LUMO, and a more negative adsorption energy on the target metal surface.

The following table illustrates a hypothetical computational screening of this compound derivatives for enhanced corrosion inhibition.

DerivativeStructural ModificationPredicted Effect on Quantum ParametersHypothesized Functional Outcome
Hydroxyethyl-ethylamine phosphateAddition of a hydroxyl (-OH) groupIncreases E_HOMO, provides an additional adsorption site (oxygen)Improved adsorption strength and inhibition efficiency.
Methoxyethyl-ethylamine phosphateAddition of a methoxy (B1213986) (-OCH₃) groupSignificantly increases E_HOMO (electron-donating effect)Enhanced electron donation to the metal, stronger chemisorption.
Dicyclohexylamine phosphateReplacement of ethyl with cyclohexyl groupsIncreases steric hindrance and surface area coverageImproved barrier protection due to a more compact film.
Cyanoethyl-ethylamine phosphateAddition of a cyano (-CN) groupLowers E_HOMO (electron-withdrawing effect)Potentially decreased inhibition efficiency.

Prediction of Reactivity and Selectivity in Catalytic Processes

Theoretical and computational methods are essential for predicting how this compound and its derivatives might behave in catalytic systems. The compound possesses both acidic (phosphate) and basic (amine) functionalities, allowing it to potentially act as a bifunctional catalyst, a co-catalyst, or even a catalyst poison.

Computational approaches, primarily DFT, can be used to model potential catalytic cycles. This involves:

Mapping Reaction Pathways: Identifying the elementary steps of a proposed catalytic reaction, including reactant adsorption, bond breaking/formation, transition states, and product desorption.

Calculating Activation Energies (Ea): Determining the energy barriers for each elementary step. A lower activation energy indicates a faster reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified.

Analyzing Transition State (TS) Structures: The geometry of the transition state provides insight into the mechanism of bond activation.

For example, the phosphate anion could act as a proton shuttle in acid-catalyzed reactions like ester hydrolysis. DFT could be used to calculate the energy profile of the reaction with and without the phosphate catalyst to quantify its effect on the reaction rate. Conversely, the lone pair of electrons on the diethylamine nitrogen could coordinate strongly to a metal center in a homogeneous catalyst, potentially acting as an inhibitor or poison by blocking the active site. DFT calculations of the binding energy of the amine to the catalytic center can predict the likelihood of such poisoning. researchgate.net

The table below outlines hypothetical catalytic processes involving this compound and the key parameters that computational modeling could predict.

Catalytic ProcessRole of this compoundKey Computational PredictionSignificance
Ester HydrolysisPhosphate as a general acid/base catalystActivation energy barrier for the reaction pathwayPredicts catalytic efficiency and rate enhancement.
Aldol (B89426) CondensationDiethylamine as a base catalystEnergy of enolate formation intermediateDetermines the feasibility of the initial catalytic step.
Homogeneous Metal CatalysisDiethylamine as a potential ligand/poisonBinding energy of the amine to the metal centerPredicts the potential for catalyst deactivation.
Surface CatalysisAdsorbed phosphate modifying surface reactivityAdsorption energies of reactants on the modified surfacePredicts changes in selectivity and activity of a heterogeneous catalyst.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical modeling techniques used to predict the activity or properties of a series of molecules based on their chemical structures. For this compound and its rationally designed derivatives, QSAR/QSPR can provide predictive models for properties like corrosion inhibition efficiency or catalytic activity without the need to run complex, computationally expensive simulations for every new molecule.

The development of a QSAR/QSPR model involves several steps:

Dataset Generation: A series of this compound derivatives is defined.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Model Building: A statistical method, such as multiple linear regression (MLR), is used to build a mathematical equation that correlates the calculated descriptors (the independent variables) with the observed or computationally predicted activity/property (the dependent variable).

Model Validation: The predictive power of the model is rigorously tested to ensure it is statistically significant and can accurately predict the activity of new, untested molecules.

For a QSAR model predicting the corrosion inhibition efficiency of this compound derivatives, a wide range of descriptors would be calculated. These can be categorized as:

Electronic Descriptors: E_HOMO, E_LUMO, energy gap, dipole moment, Mulliken charges. These relate to the molecule's ability to interact electronically with the metal surface.

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, ovality. These describe the size and shape of the molecule, which are important for surface coverage.

Thermodynamic Descriptors: Heat of formation, hydration energy. These relate to the stability of the molecule and its interaction with the solvent.

The resulting QSAR equation might look like:

Inhibition Efficiency (%) = c₀ + c₁ (E_HOMO) + c₂ (ΔE) + c₃ (Molecular Volume) + ...

Where c₀, c₁, c₂, etc., are coefficients determined by the statistical regression. Such a model, once validated, can be used to rapidly screen a large virtual library of potential derivatives to identify the most promising candidates for synthesis and experimental testing.

The following table lists some of the common molecular descriptors that would be calculated for a QSAR/QSPR study of this compound derivatives.

Descriptor CategoryExample DescriptorsRelevance to Function (e.g., Corrosion Inhibition)
ElectronicE_HOMO, E_LUMO, Energy Gap (ΔE), Dipole Moment, Mulliken ChargesDescribes the molecule's reactivity and ability to form chemical bonds with the metal surface.
TopologicalWiener Index, Balaban Index, Molecular Connectivity IndicesQuantifies molecular branching and structure, which can influence film packing and stability.
Geometrical (3D)Molecular Volume, Surface Area, Ovality, Shadow IndicesRelates to the size and shape of the molecule, affecting its ability to cover the metal surface.
ThermodynamicHeat of Formation, Hydration Energy, LogPIndicates the molecule's stability and its solubility/behavior in the solvent medium.

Q & A

Q. What are the key physicochemical properties of diethylamine phosphate relevant to experimental design?

this compound (CAS 68109-72-8) has a molecular formula of C₄H₁₄NO₄P and a melting point of 153–156°C . Its solubility in water and stability under varying pH conditions are critical for buffer preparation. For example, in aqueous solutions, it dissociates into diethylamine and phosphate ions, making it suitable for buffering in the mildly acidic to neutral range (pH 6.0 ± 0.05) . Researchers should verify these properties via spectrophotometric or titrimetric methods before experimental use.

Q. How is a diethylammonium phosphate buffer solution prepared for biochemical assays?

To prepare a pH 6.0 buffer:

  • Dilute 68 mL of phosphoric acid to 500 mL with water.
  • Mix 25 mL of this solution with 450 mL of water and 6 mL of diethylamine.
  • Adjust to pH 6.0 using diethylamine or phosphoric acid, then dilute to 500 mL . Validate buffer efficacy using pH meters calibrated with certified standards. Include blank controls to account for ionic interference in assays .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • Wear protective gloves, goggles, and lab coats to avoid skin/eye contact.
  • Store separately from reactive agents (e.g., strong oxidizers).
  • Dispose of waste via certified hazardous waste management services to prevent environmental contamination . Document safety measures in standard operating procedures (SOPs) and train personnel regularly.

Advanced Research Questions

Q. How can this compound stability be assessed under varying experimental conditions (e.g., temperature, light)?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) across 25–200°C to detect decomposition points.
  • Photostability : Expose samples to UV-Vis light (e.g., 254 nm) for 24–72 hours and quantify degradation via HPLC or mass spectrometry .
  • Data Interpretation : Compare degradation kinetics using Arrhenius plots. Note that phosphate esters may hydrolyze in acidic/alkaline conditions, requiring pH-controlled environments .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • Fluorometric Assays : Use enzyme-coupled systems (e.g., DHAP assay principles) with this compound as a substrate. Optimize reaction pH and temperature to minimize interference .
  • Chromatography : Employ ion-pair reversed-phase HPLC with a C18 column and UV detection at 210 nm. Validate linearity (R² > 0.99) and limit of detection (LOD < 0.1 µg/mL) .
  • Standard Curves : Prepare triplicate standards and normalize results to internal controls (e.g., spiked recovery samples) .

Q. How should researchers address contradictions in phosphate concentration data from different analytical platforms?

  • Source Analysis : Compare methodologies (e.g., colorimetric vs. fluorometric assays). For example, the molybdenum-blue method may overestimate phosphate in reducing environments due to interferents like ascorbic acid .
  • Statistical Reconciliation : Apply Bland-Altman plots to assess agreement between methods. Use ANOVA to identify significant inter-method differences (p < 0.05) .
  • Cross-Validation : Validate results against certified reference materials (CRMs) or spike-and-recovery experiments .

Q. What strategies optimize the use of this compound in enzymatic studies (e.g., alkaline phosphatase assays)?

  • Substrate Saturation : Perform Michaelis-Menten kinetics by varying this compound concentrations (0.1–10 mM) and measuring initial reaction rates .
  • Inhibition Studies : Test competitive/non-competitive inhibitors using Lineweaver-Burk plots. Account for buffer ionic strength effects on enzyme activity .
  • Data Normalization : Express activity as µmol p-nitrophenol released/min/mg protein, referencing a PNP standard curve .

Methodological Resources

Parameter Recommended Technique Validation Criteria Reference
Buffer pH AdjustmentCalibrated pH meterNIST-traceable buffer standards (pH 4–7)
Phosphate QuantificationFluorometric assayLOD: 0.05 µM, CV < 5%
Thermal DegradationTGA/DSCMass loss < 5% at 100°C

Literature Review and Data Synthesis

  • Systematic Searches : Use databases like PubMed, Embase, and ToxFile with keywords: "this compound AND (kinetics OR stability)" .
  • Risk Assessment : Reference JECFA and EFSA guidelines for toxicological thresholds, particularly in biomedical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylamine phosphate
Reactant of Route 2
Diethylamine phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.